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Compound of Interest

2-Cyano-2-
Compound Name:
(hydroxyimino)acetamide

Cat. No. B1623587

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the structure
of 2-Cyano-2-(hydroxyimino)acetamide and its derivatives. It includes detailed experimental
protocols, comparative data from various analytical techniques, and discusses alternative
approaches for structural elucidation.

Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

The primary route for synthesizing 2-Cyano-2-(hydroxyimino)acetamide involves the
nitrosation of 2-cyanoacetamide. This method is well-established and provides high yields of
the desired product.

Experimental Protocol: Synthesis

A common method for the synthesis of 2-cyano-2-hydroxyiminoacetamide is through the
reaction of cyanoacetamide with a nitrite salt in the presence of an acid.[1]

Materials:

e 2-Cyanoacetamide
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e Sodium nitrite

e Hydrochloric acid (6N)

e Water

Procedure:

» Dissolve 2-cyanoacetamide and sodium nitrite in water.
e Cool the solution to 0-5°C in an ice bath.

» Slowly add hydrochloric acid to the reaction mixture while maintaining the temperature below
10°C. The pH of the medium at the end of the reaction is typically between 4 and 5.7.

« Stir the reaction mixture for a specified period at a controlled temperature (e.g., 50°C for 2
hours).

e The reaction mixture will contain the product as the free oxime and its sodium salt. To isolate
the free oxime, adjust the pH to 2 with concentrated HCI.

e Cool the solution to 0-5°C to precipitate the product.

« Filter the precipitate, wash with cold water, and dry to obtain 2-Cyano-2-
(hydroxyimino)acetamide.

A reported melting point for the product is 179-181°C.[1]

Structural Validation Techniques

A combination of spectroscopic and analytical methods is essential for the unambiguous
structural validation of 2-Cyano-2-(hydroxyimino)acetamide derivatives.

Spectroscopic Analysis

Table 1. Summary of Spectroscopic Data for 2-Cyano-2-(hydroxyimino)acetamide

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1623587?utm_src=pdf-body
https://www.benchchem.com/product/b1623587?utm_src=pdf-body
https://patents.google.com/patent/US3919284A/en
https://www.benchchem.com/product/b1623587?utm_src=pdf-body
https://www.benchchem.com/product/b1623587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Technique

Observed Features Reference

1H NMR

Signals corresponding to the

amide (-CONHz) and oxime (-

OH) protons. The chemical [2]
shifts will vary depending on

the solvent used.

13C NMR

Resonances for the cyano (-
CN), carbonyl (-CONH3), and [2]

oxime (=N-OH) carbons.

FTIR (KBr)

Characteristic absorption
bands for N-H, O-H, C=N, and [3]

C=0 functional groups.

Mass Spec.

Molecular ion peak
corresponding to the molecular
weight of the compound
(113.08 g/mol ).[3]

Experimental Protocols: Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a solution of the sample in a deuterated solvent (e.g., DMSO-de or D20).

o Acquire *H and 3C NMR spectra using a standard NMR spectrometer.

o Process the data to identify chemical shifts, coupling constants, and integration values to

confirm the proton and carbon environments within the molecule.

e Fourier-Transform Infrared (FTIR) Spectroscopy:

[¢]

[¢]

[e]

Prepare a KBr pellet or a mull of the sample.

Record the FTIR spectrum over a standard wavenumber range (e.g., 4000-400 cm™1).

Identify the characteristic absorption peaks for the key functional groups.
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e Mass Spectrometry (MS):

o Introduce the sample into the mass spectrometer using a suitable ionization technique
(e.g., Electrospray lonization - ESI).

o Acquire the mass spectrum and identify the molecular ion peak ([M+H]* or [M-H]") to
confirm the molecular weight.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence.

Crystal Structure Data: A crystal structure for 2-Cyano-2-(hydroxyimino)acetamide is
available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number
743057.[3][4] This data provides precise bond lengths, bond angles, and the overall three-
dimensional arrangement of the atoms in the solid state, confirming the connectivity and
stereochemistry of the molecule.

Comparison with Alternative Structures and
Methods

The primary alternative to consider in the structure of 2-Cyano-2-(hydroxyimino)acetamide is
the presence of its tautomeric and isomeric forms.

Tautomerism and Isomerism

The hydroxyimino group can exist as E and Z isomers. The IUPAC name for the compound
with CID 6404486 is (2E)-2-cyano-2-hydroxyiminoacetamide, indicating the E configuration is a
known isomer.[3] The presence of both isomers in a sample can be investigated using
techniques like NMR spectroscopy, where distinct sets of signals may be observed for each
isomer.

Alternative Analytical Approaches

While the combination of NMR, IR, MS, and X-ray crystallography provides a robust validation,
other techniques can offer complementary information:
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» Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to monitor the formation of the
product during synthesis and provide information about the electronic transitions within the
molecule.

o High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the
synthesized compound and for separating different isomers or related impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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